molecular formula C20H18BrN3O4 B14087033 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14087033
M. Wt: 444.3 g/mol
InChI Key: QAWRAEOZJWCMPV-UHFFFAOYSA-N
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Description

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, hydroxyl, and methoxy functional groups, which contribute to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through multi-step organic synthesisSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C20H18BrN3O4

Molecular Weight

444.3 g/mol

IUPAC Name

4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18BrN3O4/c1-3-24-18(10-8-12(21)19(26)14(9-10)28-2)15-16(22-23-17(15)20(24)27)11-6-4-5-7-13(11)25/h4-9,18,25-26H,3H2,1-2H3,(H,22,23)

InChI Key

QAWRAEOZJWCMPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)Br)O)OC

Origin of Product

United States

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